molecular formula C8H5BrFNO B14032294 6-Bromo-2-fluoro-3-methoxybenzonitrile

6-Bromo-2-fluoro-3-methoxybenzonitrile

Cat. No.: B14032294
M. Wt: 230.03 g/mol
InChI Key: DJYOUEPZZKKFMZ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzonitrile is a halogenated aromatic nitrile with a molecular formula of C₈H₄BrFNO and an approximate molecular weight of 229.03 g/mol. The compound features a benzene ring substituted with bromine (position 6), fluorine (position 2), methoxy (position 3), and a nitrile group (position 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitrile group enhances reactivity in nucleophilic additions, while bromine and fluorine atoms facilitate cross-coupling reactions .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzonitrile

InChI

InChI=1S/C8H5BrFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3

InChI Key

DJYOUEPZZKKFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dichloromethane, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzonitriles.

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxybenzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biological pathways and the development of bioactive molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 6-Bromo-2-fluoro-3-methoxybenzonitrile and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Properties/Applications
This compound C₈H₄BrFNO 229.03 Br (6), F (2), OMe (3), CN (1) Nitrile, Methoxy, Halogens Intermediate in Suzuki couplings; high logP (~2.8)
6-Bromo-2-hydroxy-3-methoxybenzonitrile C₈H₆BrNO₂ 228.04 Br (6), OH (2), OMe (3), CN (1) Hydroxyl, Methoxy, Nitrile Increased H-bonding; solubility in polar solvents
3-Bromo-6-fluoro-2-methoxybenzonitrile C₈H₄BrFNO 229.03 Br (3), F (6), OMe (2), CN (1) Nitrile, Methoxy, Halogens Positional isomer; distinct electronic directing effects
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 Br (3), F (2), NH₂ (6), CN (1) Amino, Nitrile, Halogens Enhanced solubility in acidic media; EDG effects
6-Bromo-2-fluoro-3-methoxybenzoic acid C₈H₅BrFO₃ 247.03 Br (6), F (2), OMe (3), COOH (1) Carboxylic acid, Halogens Higher acidity (pKa ~2.5); esterification applications

Functional Group Modifications

Hydroxyl vs. Fluoro Substitution (6-Bromo-2-hydroxy-3-methoxybenzonitrile)

Replacing fluorine with a hydroxyl group (position 2) increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol) but reducing stability under acidic conditions. The hydroxyl group also lowers logP (~2.1 vs. ~2.8 in the target compound) and enhances reactivity in electrophilic aromatic substitution .

Nitrile vs. Carboxylic Acid (6-Bromo-2-fluoro-3-methoxybenzoic acid)

Substituting the nitrile with a carboxylic acid group significantly alters reactivity. The carboxylic acid derivative exhibits higher polarity (logP ~1.9) and acidity (pKa ~2.5), making it suitable for salt formation or ester synthesis. However, it lacks the nitrile’s ability to participate in cyanation reactions .

Positional Isomerism

3-Bromo-6-fluoro-2-methoxybenzonitrile

This positional isomer swaps bromine (position 3) and methoxy (position 2) groups compared to the target compound. The altered substitution pattern modifies electronic effects: bromine at position 3 deactivates the ring meta to the nitrile, reducing reactivity in cross-coupling reactions. This isomer also exhibits a lower melting point due to less symmetric crystal packing .

3-Bromo-2-fluoro-6-methoxybenzonitrile

In this isomer, bromine and methoxy groups occupy positions 3 and 6, respectively. This compound is less explored in catalysis compared to the target .

Substituent Type Variations

Amino vs. Methoxy Group (6-Amino-3-bromo-2-fluorobenzonitrile)

Replacing methoxy (EDG via resonance) with amino (stronger EDG via inductive effects) increases electron density at the aromatic ring. This enhances reactivity in SNAr reactions but reduces stability under oxidative conditions. The amino group also improves aqueous solubility (logP ~1.5) .

Research Implications

  • Pharmaceutical Synthesis : The target compound’s nitrile and bromine substituents make it a precursor for kinase inhibitors and antifungal agents.
  • Agrochemicals : Fluorine and methoxy groups improve lipid solubility, aiding penetration into plant tissues .
  • Limitations : Positional isomers like 3-Bromo-6-fluoro-2-methoxybenzonitrile show reduced catalytic utility due to unfavorable electronic effects .

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